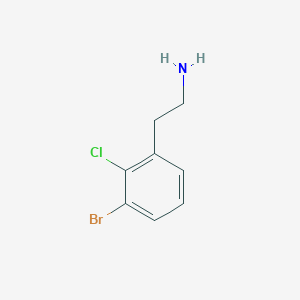![molecular formula C18H19N3O3 B2573419 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide CAS No. 446278-70-2](/img/structure/B2573419.png)
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide is a complex organic compound belonging to the class of benzoisoquinoline derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. The structure of this compound features a benzoisoquinoline core, which is a fused ring system, and a hexanehydrazide moiety, which contributes to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide typically involves multiple steps:
Formation of the Benzoisoquinoline Core: The initial step often involves the synthesis of the benzoisoquinoline core. This can be achieved through the cyclization of appropriate precursors such as phthalic anhydride and aniline derivatives under acidic conditions.
Introduction of the Hexanehydrazide Moiety: The hexanehydrazide group is introduced via a hydrazinolysis reaction. This involves reacting the benzoisoquinoline intermediate with hexanehydrazide under controlled conditions, typically in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisoquinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoisoquinoline core, converting them to hydroxyl groups.
Substitution: The hexanehydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzoisoquinoline derivatives.
Substitution: Various substituted benzoisoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzoisoquinoline core is known for its biological activity, and modifications with the hexanehydrazide group can lead to compounds with enhanced pharmacological properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide involves its interaction with specific molecular targets. The benzoisoquinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The hexanehydrazide moiety can enhance the compound’s binding affinity to proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamine: Contains an amine group instead of a hydrazide.
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanthiol: Features a thiol group in place of the hydrazide.
Uniqueness
The presence of the hexanehydrazide moiety in 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-20-15(22)10-2-1-3-11-21-17(23)13-8-4-6-12-7-5-9-14(16(12)13)18(21)24/h4-9H,1-3,10-11,19H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFNKPBWCDFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2573348.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2573350.png)
![1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE](/img/structure/B2573351.png)



![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)
